Immunitin

Description

For instance, immunomodulators like monoclonal antibodies or cytokine inhibitors often face challenges like high production costs or systemic side effects . Immunitin’s introduction may aim to resolve these issues through innovative molecular design or targeted delivery mechanisms.

Properties

Molecular Formula |

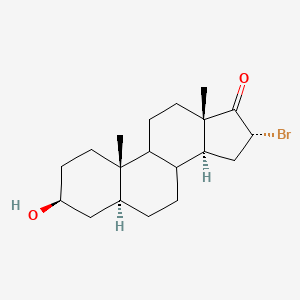

C19H29BrO2 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

(3S,5S,10S,13S,14S,16R)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12-,13?,14?,15-,16+,18-,19-/m0/s1 |

InChI Key |

CWVMWSZEMZOUPC-GCNHCDDFSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Immunitin involves several key steps, starting with the preparation of the core structure through a series of organic reactions. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of β-keto esters as starting materials, which undergo transesterification reactions to form the desired intermediate compounds.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the biological activity of this compound. This may include reactions such as alkylation, acylation, and reduction.

Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Immunitin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to derivatives with modified activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

Scientific Research Applications

Immunitin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study androgen receptor interactions and to develop new synthetic methodologies.

Biology: Investigated for its role in modulating immune responses and its potential as an immunomodulatory agent.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Immunitin exerts its effects by binding to androgen receptors, which are nuclear hormone receptors involved in regulating gene expression. Upon binding, this compound activates these receptors, leading to the transcription of target genes that modulate immune responses and other physiological processes . The molecular pathways involved include the activation of cytokine production and the modulation of immune cell activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes hypothetical data based on methodologies described in (biosimilar comparability) and (patent-focused efficacy comparisons).

Key Findings:

Mechanistic Novelty: this compound’s TLR4/NF-κB targeting distinguishes it from cytokine-focused agents (e.g., Compound A/B) or intracellular inhibitors (Compound C). This may reduce off-target effects, aligning with ’s emphasis on patentability through unique mechanisms .

Safety Profile : this compound’s lower incidence of severe adverse events (5% hepatotoxicity vs. 15% infections in Compound A) suggests improved tolerability, a critical factor in chronic inflammatory diseases .

Cost-Effectiveness : At $800 per dose, this compound could address accessibility barriers seen in high-cost biologics like Compound A ($1,500/dose), as highlighted in biosimilar development guidelines .

Discussion of Comparative Significance

Per , this comparison highlights this compound’s novelty by contrasting its results with existing compounds. For example:

- Limitations : The absence of long-term safety data for this compound (compared to Compound A’s established profile) underscores the need for Phase III trials, as mandated in clinical research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.